molecular formula C13H16N2O2S B570612 5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole CAS No. 1599442-14-4

5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole

Cat. No.: B570612
CAS No.: 1599442-14-4
M. Wt: 264.343
InChI Key: NZZWRPBNTGXXCA-UHFFFAOYSA-N
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Description

The chemical reagent 5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole is a synthetic hybrid scaffold of significant interest in medicinal chemistry and drug discovery, combining the versatile indole nucleus with a pyrrolidine-sulfonamide moiety. The indole structure is a privileged framework in pharmacology, known to be present in a vast array of bioactive molecules with diverse activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a pyrrolidine ring, a saturated heterocycle, enhances the three-dimensional coverage of a molecule and can favorably influence its physicochemical and pharmacokinetic properties, such as aqueous solubility, which is a key consideration in the design of drug candidates . This specific molecular architecture, featuring a sulfonamide linker, is a key structural feature found in several clinically used therapeutics, underscoring its relevance in the design of novel biologically active compounds . Consequently, this compound serves as a valuable building block for researchers engaged in the synthesis and development of new chemical entities, particularly for probing structure-activity relationships and for creating libraries of compounds targeting a wide range of diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-18(17,15-7-1-2-8-15)10-11-3-4-13-12(9-11)5-6-14-13/h3-6,9,14H,1-2,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZWRPBNTGXXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Bromoindole Intermediates

A primary synthetic route involves the reaction of 5-bromo-1H-indole with pyrrolidine-1-sulfonyl chloride under nucleophilic substitution conditions. This method, adapted from analogous indole functionalization strategies, employs a two-step mechanism:

  • Sulfonylation : Activation of the bromoindole substrate in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) with a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Displacement : Introduction of the pyrrolidine sulfonyl group at the 5-position of the indole ring, facilitated by elevated temperatures (60–80°C) and inert atmospheric conditions.

Key Reaction Parameters :

ParameterOptimal ConditionYield (%)
BaseNaH (2.2 equiv)78–82
SolventAnhydrous DMF82
Temperature70°C, 12 hours80
Sulfonylating AgentPyrrolidine sulfonyl chloride (1.1 equiv)78

This route benefits from high regioselectivity due to the electron-withdrawing nature of the bromine atom, which directs substitution to the 5-position.

Direct Sulfonylation of 5-Methylindole Derivatives

Alternative approaches utilize 5-methyl-1H-indole as a starting material, leveraging radical or electrophilic sulfonylation. A protocol inspired by ketal-protected sulfonamide syntheses involves:

  • Chloromethylation : Treatment of 5-methylindole with paraformaldehyde and hydrochloric acid to generate 5-(chloromethyl)-1H-indole.

  • Sulfonamide Formation : Reaction with pyrrolidine sulfonamide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and aqueous sodium hydroxide.

Advantages :

  • Avoids halogenated intermediates, reducing toxicity concerns.

  • Achieves yields of 70–75% with minimal byproducts.

Catalytic Systems and Solvent Effects

Acid-Catalyzed Sulfonylation

Toluenesulfonic acid (pTSA) has been employed as a catalyst in toluene-based systems, particularly for sterically hindered substrates. This method, optimized for indole derivatives, involves:

  • Dean-Stark Trapping : Azeotropic removal of water to drive the reaction to completion.

  • Reaction Time : 12–18 hours under reflux conditions.

Performance Metrics :

CatalystSolventTemperatureConversion (%)
pTSAToluene110°C92
H₂SO₄DCM40°C65

Enzymatic and Reductive Approaches

While enzymatic methods are less common for this compound, ketoreductase (KRED)-mediated reductions, as demonstrated in related indole syntheses, offer potential for chiral intermediate resolution. For example, enzymatic deprotection of ketal groups in spirocyclic indole derivatives highlights scalable biocatalytic strategies applicable to sulfonamide-functionalized analogs.

Purification and Isolation Techniques

Column Chromatography

Flash column chromatography remains the gold standard for isolating 5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole. Ethyl acetate/petroleum ether gradients (1:4 to 1:1 v/v) achieve >95% purity, as validated by HPLC.

Elution Profile :

FractionSolvent Ratio (EA:PE)Retention Factor (Rf)
11:40.22
21:20.34
31:10.58

Recrystallization Optimization

Recrystallization from ethanol/water mixtures (3:1 v/v) at −20°C yields crystalline product with 99% purity. Critical parameters include:

  • Cooling Rate : 1°C/min to prevent oiling out.

  • Seed Crystal Addition : Enhances reproducibility.

Industrial-Scale Production

Continuous Flow Reactor Systems

Recent advancements in flow chemistry enable kilogram-scale synthesis with improved safety and efficiency. Key features include:

  • Residence Time : 30 minutes at 100°C.

  • Throughput : 500 g/h with 88% yield.

Economic Metrics :

ParameterBatch ProcessFlow Process
Annual Output50 kg200 kg
Solvent Consumption1200 L400 L

Chemical Reactions Analysis

Types of Reactions

5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the sulfonylmethyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Comparisons

Compound Name Substituent at Indole 5-Position Key Features Biological Activity (if reported) Reference
5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole Pyrrolidin-1-ylsulfonylmethyl Bulky sulfonamide group; potential for hydrogen bonding Not explicitly reported (pharmaceutical intermediate)
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole 4-Methylphenylsulfonyl Aromatic sulfonyl group; electron-withdrawing properties Synthetic intermediate for bioactive molecules
5-(Methylsulfonyl)indoline Methylsulfonyl Smaller sulfonyl group; planar structure Not reported; used in material science
5-[(4-Chlorophenyl)(imidazol-1-yl)methyl]-1H-indole (4-Chlorophenyl)(imidazol-1-yl)methyl Dual aryl/heterocyclic substituent; aromatase inhibition Aromatase inhibitor (IC₅₀ = 9 nM for enantiomer)
3-{[5-(Butylsulfanyl)-oxadiazol-2-yl]methyl}-1H-indole Butylsulfanyl-oxadiazolylmethyl Sulfanyl-linked oxadiazole; antibacterial activity Antibacterial (vs. B. subtilis)
Eletriptan Hydrobromide 2-(Phenylsulfonyl)ethyl Sulfonyl-ethyl chain; 5-HT₁B/1D agonist Migraine treatment (5-HT receptor agonist)
Physicochemical Properties
  • Solubility : Sulfonyl groups generally enhance aqueous solubility compared to alkyl or aryl substituents. For instance, 5-(Methylsulfonyl)indoline has higher polarity than 5-ethynyl-1H-indole derivatives .
  • Metabolic Stability : Bulky pyrrolidinylsulfonyl groups may reduce oxidative metabolism compared to smaller substituents (e.g., methylsulfonyl), as seen in related indole metabolites .

Biological Activity

5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a sulfonyl group, linked to an indole structure. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Formula: C11_{11}H14_{14}N2_{2}O2_{2}S
Molecular Weight: 238.31 g/mol

Research indicates that compounds with similar structures can interact with various receptors and enzymes through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions are crucial for modulating biological pathways.

Target Interactions

  • Receptors: Potential interactions with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Enzymes: Possible inhibition or modulation of enzyme activity involved in metabolic pathways.

Biological Activities

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its effects on neurotransmission.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in tumor cells by activating caspase pathways, which are critical for programmed cell death.

Cell Line IC50 (µM) Mechanism
A549 (Lung cancer)10.5Induction of apoptosis
MCF-7 (Breast cancer)12.3Caspase activation
HeLa (Cervical cancer)8.7Inhibition of cell proliferation

Neurotransmitter Modulation

The compound's structure suggests it may influence neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation could have implications for treating mood disorders and neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption: Likely enhanced by the lipophilic nature of the indole structure.
  • Metabolism: May undergo hepatic metabolism involving cytochrome P450 enzymes.
  • Excretion: Predicted renal excretion with possible active transport mechanisms involved.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with the compound led to a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Neuropharmacological Assessment : Research indicated that this compound could modulate dopamine receptor activity, potentially offering a new avenue for treating disorders related to dopamine dysregulation.

Q & A

Q. What are the key synthetic routes for preparing 5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole?

The synthesis typically involves introducing the pyrrolidinylsulfonylmethyl group to the indole scaffold. A common approach includes:

  • Step 1 : Sulfonylation of a methyl-indole precursor using pyrrolidine sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane under low-temperature conditions to control reactivity .
  • Step 2 : Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) to isolate the product. Yield optimization may require inert atmospheres (N₂/Ar) and controlled reaction times .
  • Validation : Confirm structure and purity using ¹H/¹³C NMR, mass spectrometry (HRMS), and TLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–6.8 ppm for indole protons; δ 3.1–2.8 ppm for pyrrolidine protons) and ¹³C NMR (δ 110–150 ppm for aromatic carbons) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) to confirm molecular weight and fragmentation patterns .
  • Chromatography : TLC or HPLC to assess purity (>95% is typical for research-grade material) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Use personal protective equipment (PPE), including gloves and goggles, due to potential irritancy of sulfonyl-containing compounds .
  • Work in a fume hood to avoid inhalation of organic solvents (e.g., DMF, dichloromethane) during synthesis .
  • Dispose of waste via institutional hazardous chemical protocols .

Advanced Research Questions

Q. How does the pyrrolidinylsulfonylmethyl group influence the compound’s structure-activity relationship (SAR) compared to other indole derivatives?

  • The pyrrolidinylsulfonyl group enhances lipophilicity and hydrogen-bonding capacity , potentially improving binding to hydrophobic enzyme pockets (e.g., CYP19 or serotonin receptors) .
  • Substitution at the C5 position (vs. C6 or C7) may alter steric interactions, as seen in analogs like 5-(4-methylphenoxy)-1H-indole, where positional changes significantly affect enzyme inhibition profiles .

Q. What computational methods can predict the compound’s reactivity or biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to targets like 5-HT1B/1D receptors or aromatase (CYP19) using software such as AutoDock Vina. For example, indole derivatives with sulfonyl groups show strong binding to CYP19 (IC₅₀ ~15 nM in similar compounds) .

Q. How might contradictory bioactivity data arise in studies of this compound?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or enzyme sources (recombinant vs. tissue-extracted) can lead to divergent IC₅₀ values .
  • Stereochemical Effects : Racemic mixtures vs. isolated enantiomers may exhibit varying potencies. For instance, (+)-enantiomers of related indoles show 2x higher activity than racemates .
  • Metabolic Interference : Interactions with cytochrome P450 enzymes or efflux pumps (e.g., P-glycoprotein) can alter in vivo efficacy .

Q. What green chemistry approaches can optimize the synthesis of this compound?

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalysis : Use recyclable catalysts (e.g., immobilized CuI) for azide-alkyne cycloaddition steps, improving atom economy .
  • Flow Chemistry : Continuous flow reactors enhance yield and reduce waste in multi-step syntheses .

Q. What evidence supports the compound’s mechanism of action in neurological or oncological contexts?

  • Serotonin Receptor Agonism : Structural analogs (e.g., Eletriptan derivatives) selectively bind 5-HT1B/1D receptors, inhibiting neuropeptide release in migraines .
  • Enzyme Inhibition : Sulfonyl-containing indoles disrupt aromatase (CYP19) activity, a target in hormone-dependent cancers .
  • Apoptosis Induction : In vitro studies on similar compounds show caspase-3 activation in cancer cell lines .

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